Cas no 60838-59-7 (2,2,3,3,4,4-Hexafluoro-1-butanol)
60838-59-7 structure
Product Name:2,2,3,3,4,4-Hexafluoro-1-butanol
Numero CAS:60838-59-7
MF:C4H4F6O
MW:182.064382553101
MDL:MFCD00464666
CID:953614
PubChem ID:2774972
Update Time:2025-05-27
2,2,3,3,4,4-Hexafluoro-1-butanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H,1H,4H-HEXAFLUOROBUTANOL
- 2,2,3,3,4,4-Hexafluoro-1-butanol
- 1,1,5,5-tetrahydrohexafluoropentane-1,5-diol diacrylate
- 1.1.4-Trihydroperfluorobutanol
- 2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate
- 2,2,3,3,4,4-hexafluoro-butan-1-ol
- 2,2,3,3,4,4-Hexafluorobutan-1-ol
- 2-Propenoic acid, 2,2,3,3,4,4-hexafluoro-1,5-pentanediyl ester
- AC1MCV2H
- AG-G-57881
- CTK8E6875
- FT-0676110
- PC3811
- MFCD00464666
- 1,1,2,2,3,3-Hexafluoro-4-hydroxybutane
- CS-0208897
- FCEUVAQYYKMPRC-UHFFFAOYSA-N
- 1H,1H,4H-Hexafluorobutan-1-ol
- SCHEMBL157749
- EN300-1931487
- MKXSOKXJBGAYEM-UHFFFAOYSA-N
- AKOS006230294
- BS-29250
- 60838-59-7
-
- MDL: MFCD00464666
- Inchi: 1S/C4H4F6O/c5-2(6)4(9,10)3(7,8)1-11/h2,11H,1H2
- Chiave InChI: FCEUVAQYYKMPRC-UHFFFAOYSA-N
- Sorrisi: FC(C(F)F)(C(CO)(F)F)F
Proprietà calcolate
- Massa esatta: 182.01663372g/mol
- Massa monoisotopica: 182.01663372g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 133
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 20.2Ų
2,2,3,3,4,4-Hexafluoro-1-butanol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | H291115-100mg |
2,2,3,3,4,4-Hexafluoro-1-butanol |
60838-59-7 | 100mg |
$ 110.00 | 2023-09-07 | ||
| TRC | H291115-250mg |
2,2,3,3,4,4-Hexafluoro-1-butanol |
60838-59-7 | 250mg |
$ 201.00 | 2023-09-07 | ||
| TRC | H291115-500mg |
2,2,3,3,4,4-Hexafluoro-1-butanol |
60838-59-7 | 500mg |
$ 339.00 | 2023-09-07 | ||
| TRC | H291115-1g |
2,2,3,3,4,4-Hexafluoro-1-butanol |
60838-59-7 | 1g |
$ 475.00 | 2022-06-04 | ||
| Apollo Scientific | PC4509-250mg |
2,2,3,3,4,4-Hexafluorobutan-1-ol |
60838-59-7 | 97% | 250mg |
£75.00 | 2023-09-02 | |
| Apollo Scientific | PC4509-1g |
2,2,3,3,4,4-Hexafluorobutan-1-ol |
60838-59-7 | 97% | 1g |
£111.00 | 2025-02-21 | |
| Apollo Scientific | PC4509-5g |
2,2,3,3,4,4-Hexafluorobutan-1-ol |
60838-59-7 | 97% | 5g |
£330.00 | 2025-02-21 | |
| TRC | H291115-1000mg |
2,2,3,3,4,4-Hexafluoro-1-butanol |
60838-59-7 | 1g |
$580.00 | 2023-05-18 | ||
| Enamine | EN300-1931487-0.05g |
2,2,3,3,4,4-hexafluorobutan-1-ol |
60838-59-7 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1931487-0.1g |
2,2,3,3,4,4-hexafluorobutan-1-ol |
60838-59-7 | 0.1g |
$1183.0 | 2023-09-17 |
2,2,3,3,4,4-Hexafluoro-1-butanol Letteratura correlata
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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